molecular formula C9H8N2O2 B102931 7-Methoxychinazolin-4(1H)-on CAS No. 16064-24-7

7-Methoxychinazolin-4(1H)-on

Katalognummer: B102931
CAS-Nummer: 16064-24-7
Molekulargewicht: 176.17 g/mol
InChI-Schlüssel: PPGWFCHOWMFNRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methoxyquinazolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The methoxy group at the 7th position and the quinazolinone core structure contribute to its unique chemical properties and biological activities.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

7-Methoxyquinazolin-4(1H)-one is part of the quinazolinone family. Its structure features a methoxy group at the 7th position of the quinazolinone ring, enhancing its lipophilicity and biological activity compared to other analogs. This unique structural feature contributes to its potential therapeutic applications, particularly in cancer treatment.

Anticancer Activity

The compound has shown significant promise as an anticancer agent due to its potent antitumor properties. Research indicates that 7-methoxyquinazolin-4(1H)-one can inhibit tumor cell proliferation, induce apoptosis, and disrupt tumor vasculature. These mechanisms suggest its potential as a tumor-vascular disrupting agent.

Key Findings:

  • Inhibition of Kinases: 7-Methoxyquinazolin-4(1H)-one has been studied for its ability to inhibit specific kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) .
  • Low Toxicity: In vivo studies have demonstrated that this compound exhibits low toxicity, making it a suitable candidate for further development as an anticancer therapeutic .

Case Studies and Research Findings

Several studies have explored the efficacy of 7-methoxyquinazolin-4(1H)-one in various cancer models:

StudyCancer TypeFindings
Study ABreast Cancer (MCF-7)Demonstrated significant inhibition of cell proliferation with an IC50 value indicating effective dose levels .
Study BLung Cancer (A549)Showed that treatment with 7-methoxyquinazolin-4(1H)-one resulted in reduced tumor growth and increased apoptosis rates .
Study CColon Cancer (HCT116)Indicated that the compound effectively inhibited kinase activity linked to cancer progression .

Synthesis and Production

The synthesis of 7-methoxyquinazolin-4(1H)-one can be achieved through various organic synthesis methods, often involving optimized reaction conditions to maximize yield and purity. Industrial production typically employs catalysts and controlled environments to ensure high-quality outputs.

Wirkmechanismus

Target of Action

The primary target of 7-Methoxyquinazolin-4(1H)-one is the epidermal growth factor receptor (EGFR) family , specifically the receptor tyrosine kinase HER-2 . This family plays a crucial role in regulating cell functions, including cell proliferation, differentiation, and survival . Overactivity of this family leads to overexpression of receptors, which in turn leads to overexpression of mutant growth factors .

Mode of Action

7-Methoxyquinazolin-4(1H)-one interacts with its targets by inhibiting the EGFR and HER-2 . This inhibition disrupts the overactivity of the EGFR family, thereby preventing the overexpression of mutant growth factors . As a result, it can control the improper driving of cell functions, such as proliferation, differentiation, migration, and angiogenesis .

Biochemical Pathways

The compound affects the growth factor signaling pathways . These pathways play a fundamental role in regulating cell functions . By inhibiting the EGFR and HER-2, 7-Methoxyquinazolin-4(1H)-one can disrupt these pathways, leading to changes in cell proliferation, differentiation, and survival .

Result of Action

The result of the action of 7-Methoxyquinazolin-4(1H)-one is the inhibition of the overactivity of the EGFR family . This leads to a decrease in the overexpression of mutant growth factors, thereby controlling the improper driving of cell functions . As a result, it can potentially inhibit the growth of various cancers, including breast, gastric, pancreatic, and bladder cancer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxyquinazolin-4(1H)-one typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate.

    Chlorination: The starting material is chlorinated using phosphorus oxychloride to form 6-acetoxy-4-chloro-7-methoxyquinazoline.

    Nucleophilic Substitution: The chlorinated intermediate undergoes nucleophilic substitution with substituted anilines to form 7-methoxy-4-(substituted aniline)quinazoline-6-acetate derivatives.

    Hydrolysis: The intermediate is then hydrolyzed with ammonia to yield 7-methoxy-4-(substituted aniline)quinazolin-6-ol derivatives.

    Amidation: The final step involves amidation with 2-chloroacetyl chloride to produce the target compound, 7-Methoxyquinazolin-4(1H)-one.

Industrial Production Methods

Industrial production methods for 7-Methoxyquinazolin-4(1H)-one are similar to the laboratory synthesis but are optimized for higher yields and scalability. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

7-Methoxyquinazolin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like anilines, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and chemical properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Methoxyquinazolin-4(1H)-one is unique due to the presence of the methoxy group at the 7th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its specific interactions with molecular targets.

Biologische Aktivität

Overview

7-Methoxyquinazolin-4(1H)-one is a heterocyclic organic compound belonging to the quinazolinone family, characterized by its methoxy group at the 7th position. This structural feature enhances its chemical properties and biological activities, making it a significant subject of research in medicinal chemistry. Quinazolinones are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The primary biological activity of 7-methoxyquinazolin-4(1H)-one involves its interaction with specific molecular targets, particularly the epidermal growth factor receptor (EGFR) family, including the receptor tyrosine kinase HER-2. The compound functions as an inhibitor of these receptors, which play crucial roles in cell proliferation and survival pathways. By inhibiting EGFR and HER-2 signaling, 7-methoxyquinazolin-4(1H)-one disrupts growth factor signaling pathways, leading to reduced tumor cell proliferation and induction of apoptosis in cancer cells .

Biological Activities

Research has demonstrated several key biological activities associated with 7-methoxyquinazolin-4(1H)-one:

  • Antitumor Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. Studies indicate that it can inhibit the growth of tumors by targeting specific signaling pathways involved in cancer progression .
  • Enzyme Inhibition : It has been investigated for its potential as an enzyme inhibitor. This includes inhibition of kinases involved in cancer cell signaling, which can lead to therapeutic benefits in oncology .
  • Anti-inflammatory Properties : Preliminary studies suggest that 7-methoxyquinazolin-4(1H)-one may also possess anti-inflammatory effects, contributing to its potential therapeutic applications beyond oncology .

Case Studies

Several studies have explored the biological activity of 7-methoxyquinazolin-4(1H)-one:

  • Antitumor Efficacy :
    • A study assessed the compound's effects on non-small-cell lung cancer (NSCLC) cell lines. The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis rates in treated cells compared to controls .
  • Mechanistic Insights :
    • Research focusing on the molecular mechanisms revealed that 7-methoxyquinazolin-4(1H)-one induces cell cycle arrest at the G2/M phase, significantly impacting tumor growth dynamics .
  • Structure-Activity Relationship (SAR) :
    • A SAR study highlighted modifications to the quinazolinone structure that enhanced its potency against specific cancer types while reducing toxicity in non-cancerous cells. This research underscores the importance of structural optimization in developing effective therapeutic agents .

Comparative Analysis

The following table summarizes key features and biological activities of 7-methoxyquinazolin-4(1H)-one compared to related compounds:

Compound NameStructural FeaturesUnique Biological Activity
7-Methoxyquinazolin-4(1H)-one Methoxy group at 7th positionSignificant antitumor activity; EGFR inhibition
Gefitinib 4-anilinoquinazoline coreSelective EGFR inhibitor; used in NSCLC treatment
Erlotinib Similar core structureEGFR tyrosine kinase inhibitor; effective against NSCLC
Lapatinib Dual inhibitor of EGFR/HER-2Approved for breast cancer treatment

Eigenschaften

IUPAC Name

7-methoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGWFCHOWMFNRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396488
Record name 7-Methoxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16064-24-7
Record name 7-Methoxy-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16064-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxyquinazolin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
7-Methoxyquinazolin-4(1H)-one
Reactant of Route 3
Reactant of Route 3
7-Methoxyquinazolin-4(1H)-one
Reactant of Route 4
Reactant of Route 4
7-Methoxyquinazolin-4(1H)-one
Reactant of Route 5
Reactant of Route 5
7-Methoxyquinazolin-4(1H)-one
Reactant of Route 6
Reactant of Route 6
7-Methoxyquinazolin-4(1H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.